1-Chloroisoquinoline 2-oxide 1-Chloroisoquinoline 2-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13864897
InChI: InChI=1S/C9H6ClNO/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6H
SMILES: C1=CC=C2C(=C1)C=C[N+](=C2Cl)[O-]
Molecular Formula: C9H6ClNO
Molecular Weight: 179.60 g/mol

1-Chloroisoquinoline 2-oxide

CAS No.:

Cat. No.: VC13864897

Molecular Formula: C9H6ClNO

Molecular Weight: 179.60 g/mol

* For research use only. Not for human or veterinary use.

1-Chloroisoquinoline 2-oxide -

Specification

Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
IUPAC Name 1-chloro-2-oxidoisoquinolin-2-ium
Standard InChI InChI=1S/C9H6ClNO/c10-9-8-4-2-1-3-7(8)5-6-11(9)12/h1-6H
Standard InChI Key FJPVCZCHPTUNRB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C[N+](=C2Cl)[O-]
Canonical SMILES C1=CC=C2C(=C1)C=C[N+](=C2Cl)[O-]

Introduction

Synthesis and Manufacturing Processes

The synthesis of 1-chloroisoquinoline 2-oxide involves a two-step process: (1) chlorination of isoquinoline N-oxide to yield 1-chloroisoquinoline, followed by (2) oxidation to introduce the N-oxide group.

Synthesis of 1-Chloroisoquinoline

The precursor 1-chloroisoquinoline is synthesized via chlorination of isoquinoline N-oxide using phosphorus oxychloride (POCl3_3). A representative protocol involves:

  • Reaction Conditions: Dropwise addition of POCl3_3 to isoquinoline N-oxide under ice-cooling, followed by reflux at 105°C.

  • Work-Up: Evaporation of excess POCl3_3, quenching with ice, and extraction with dichloromethane (DCM).

  • Purification: Column chromatography (ethyl acetate/petroleum ether) yields 1-chloroisoquinoline with 85% purity (HPLC: 96%) .

Key Data

  • Yield: 85%

  • 1^1H NMR (DMSO-d6_6): δ 8.25–8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88–7.91 (m, 2H), 7.80–7.84 (m, 1H) .

  • MS (ESI+): m/z 164.0 [M+H]+^+ .

Physicochemical Characterization

1-Chloroisoquinoline 2-oxide exhibits distinct spectral and structural properties:

PropertyValue
Molecular FormulaC9_9H6_6ClNO
Molecular Weight179.60 g/mol
IUPAC Name1-chloro-2-oxidoisoquinolin-2-ium
SMILESC1=CC=C2C(=C1)C=CN+[O-]
InChI KeyFJPVCZCHPTUNRB-UHFFFAOYSA-N
PubChem CID3710254

Spectral Data

  • 1^1H NMR: Expected downfield shifts for aromatic protons adjacent to electronegative groups (Cl, N-oxide).

  • MS: Molecular ion peak at m/z 179.6 [M]+^+.

Research Findings and Experimental Data

Synthetic Optimization

  • POCl3_3 Method: Higher yields (85%) compared to alternative chlorinating agents .

  • Oxidation Efficiency: m-CPBA offers regioselectivity, though reaction scalability requires investigation.

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, necessitating low-temperature storage.

  • Reactivity: Susceptible to nucleophilic attack at the chlorine-bearing carbon, enabling derivatization.

Future Directions in Research and Development

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.

  • Process Optimization: Explore green solvents (e.g., ethanol) and catalysts (e.g., enzymes) for oxidation.

  • Structural Modifications: Synthesize analogs with substituents at positions 3–8 to enhance bioactivity.

  • Catalytic Applications: Adapt Pd/Rh-catalyzed protocols for functionalizing the N-oxide scaffold .

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